molecular formula C25H24ClN7O2 B10786977 2-(2-chlorophenyl)-5-[(1-methylpyrazol-3-yl)methyl]-4-[[methyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[4,3-c]pyridine-3,6-dione

2-(2-chlorophenyl)-5-[(1-methylpyrazol-3-yl)methyl]-4-[[methyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[4,3-c]pyridine-3,6-dione

Cat. No.: B10786977
M. Wt: 490.0 g/mol
InChI Key: QEBYEVQKHRUYPE-UHFFFAOYSA-N
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Description

Compound 87, identified in a medicinal chemistry campaign, is a synthetic organic compound designed to inhibit NADPH oxidase isoform 4 (NOX4). This compound is a nanomolar inhibitor of NOX-driven reactive oxygen species production in cell-free assays. It is orally active and suitable for in vivo studies .

Preparation Methods

The synthetic route for compound 87 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information and may be found in specialized chemical literature or patents. Industrial production methods would involve scaling up these laboratory procedures while ensuring safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Compound 87 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Compound 87 has several scientific research applications:

    Chemistry: Used as a tool compound to study NOX4 inhibition and reactive oxygen species production.

    Biology: Investigated for its effects on cellular processes involving NOX4.

    Medicine: Explored as a potential therapeutic agent for diseases involving NOX4, such as cancer, fibrotic diseases of the liver and lungs, and retinopathy.

    Industry: Potential applications in developing novel therapeutics targeting NOX4.

Mechanism of Action

Compound 87 exerts its effects by inhibiting NADPH oxidase isoform 4 (NOX4). NOX4 is involved in the production of reactive oxygen species, which play a role in various cellular processes and pathologies. By inhibiting NOX4, compound 87 reduces the production of reactive oxygen species, thereby modulating the associated cellular pathways and effects .

Comparison with Similar Compounds

Compound 87 is compared with other NOX4 inhibitors, such as setanaxib and GKT136901. While all these compounds inhibit NOX4, compound 87 is unique due to its specific structure and nanomolar potency. Similar compounds include:

Properties

Molecular Formula

C25H24ClN7O2

Molecular Weight

490.0 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-[(1-methylpyrazol-3-yl)methyl]-4-[[methyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C25H24ClN7O2/c1-30(14-17-6-5-10-27-13-17)16-22-24-20(12-23(34)32(22)15-18-9-11-31(2)28-18)29-33(25(24)35)21-8-4-3-7-19(21)26/h3-13,29H,14-16H2,1-2H3

InChI Key

QEBYEVQKHRUYPE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2C(=O)C=C3C(=C2CN(C)CC4=CN=CC=C4)C(=O)N(N3)C5=CC=CC=C5Cl

Origin of Product

United States

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